molecular formula C5H7NS B8488905 2-Butene, 1-isothiocyanato- CAS No. 2253-93-2

2-Butene, 1-isothiocyanato-

Cat. No.: B8488905
CAS No.: 2253-93-2
M. Wt: 113.18 g/mol
InChI Key: UGEDVXMHNFVZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butene, 1-isothiocyanato- (CID 544291) is an organosulfur compound with the molecular formula C5H7NS. It belongs to the class of isothiocyanates (ITCs), which are biologically active compounds characterized by an N=C=S functional group. Isothiocyanates are primarily found in cruciferous vegetables and are produced from glucosinolate precursors upon plant tissue damage via hydrolysis catalyzed by the myrosinase enzyme. These compounds are a major focus of scientific research due to their role in plant defense mechanisms and their potent bioactivities. The primary research applications for isothiocyanates include investigating their chemopreventive properties, as they have been shown to modulate key cancer-associated pathways. The biological activity of isothiocyanates is largely governed by their central, highly electrophilic carbon atom, which reacts readily with thiol groups. This reactivity facilitates the conjugation with glutathione, a key step in the mercapturic acid pathway, which is the primary metabolic route for these compounds. Research into related isothiocyanates, such as sulforaphane and phenethyl isothiocyanate (PEITC), has demonstrated their ability to induce cell cycle arrest, promote apoptosis, inhibit cytochrome P450 enzymes involved in carcinogen activation, and induce phase II detoxifying enzymes like glutathione S-transferases (GSTs). The specific isomerism of 2-Butene, 1-isothiocyanato- may offer unique physicochemical properties that influence its bioavailability and research applications compared to other ITCs like butyl isothiocyanate (C5H9NS) or sec-butyl isothiocyanate. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2253-93-2

Molecular Formula

C5H7NS

Molecular Weight

113.18 g/mol

IUPAC Name

1-isothiocyanatobut-2-ene

InChI

InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h2-3H,4H2,1H3

InChI Key

UGEDVXMHNFVZKR-UHFFFAOYSA-N

Canonical SMILES

CC=CCN=C=S

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Butene, 1 Isothiocyanato

Vibrational Spectroscopy (e.g., Infrared Spectroscopy for Isothiocyanate Group Confirmation)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a fundamental tool for the structural confirmation of 2-Butene (B3427860), 1-isothiocyanato-. The isothiocyanate functional group (–N=C=S) exhibits a highly characteristic and intense absorption band, making IR spectroscopy an excellent method for its identification.

The most prominent feature in the IR spectrum of an isothiocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the –N=C=S group. wikipedia.org This band typically appears in the spectral range of 2020–2150 cm⁻¹. mdpi.com The presence of a strong absorption in this region is a reliable indicator of the isothiocyanate moiety. Additional bands related to the C–S stretching vibration can also be observed, although they are generally weaker and can be found in the fingerprint region of the spectrum. researchgate.netaip.org For instance, Attenuated Total Reflectance (ATR)-FTIR spectroscopy has been successfully utilized for the direct quantification of total isothiocyanates in plant matter by analyzing the 2150–2020 cm⁻¹ spectral range, demonstrating the technique's utility for both qualitative and quantitative purposes. mdpi.comnih.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for the Isothiocyanate Group

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Asymmetric Stretch (–N=C=S)2020 - 2150Strong, SharpPrimary diagnostic peak for isothiocyanates. mdpi.com
Symmetric Stretch (–N=C=S)~1080 - 1130VariableOften coupled with other vibrations.
C–S Stretch (ν C-S)~755Weak to MediumCan be difficult to assign definitively in the fingerprint region. researchgate.net

Mass Spectrometry (e.g., GC-MS, LC-MS, HRMS) for Identification and Quantification

Mass spectrometry (MS) is a powerful technique for the identification and quantification of 2-Butene, 1-isothiocyanato-, offering high sensitivity and specificity. It is commonly coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile isothiocyanates. mdpi.commdpi.com Electron ionization (EI) is a common ionization method, which produces a characteristic fragmentation pattern that can be used as a fingerprint for identification by matching against spectral libraries. Key fragments would likely include the molecular ion (M⁺) and fragments corresponding to the loss of the isothiocyanate group (•NCS) or cleavage of the butenyl chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed for the analysis of isothiocyanates, particularly when dealing with complex matrices or thermally labile compounds. mdpi.com To enhance ionization efficiency and sensitivity, especially with electrospray ionization (ESI), derivatization is frequently performed. nih.gov A common approach involves reacting the isothiocyanate with a thiol-containing molecule, such as N-acetyl-L-cysteine (NAC), to form a dithiocarbamate (B8719985) that is more readily ionized and detected. acs.orgwur.nlmostwiedzy.pl

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. mdpi.com This capability is invaluable for confirming the identity of the compound without ambiguity and for distinguishing it from other molecules with the same nominal mass.

Table 3: Mass Spectrometry Techniques for 2-Butene, 1-isothiocyanato- Analysis

TechniquePrimary ApplicationKey AdvantagesConsiderations
GC-MSIdentification & Quantification of volatile ITCsExcellent separation, established libraries for identification. mdpi.comnih.govPotential for thermal degradation of the analyte in the injector. acs.orgdss.go.th
LC-MS/MSQuantification in complex matrices, analysis of non-volatile derivativesHandles thermally sensitive compounds, high sensitivity and selectivity. nih.govOften requires derivatization for optimal performance. acs.org
HRMSUnambiguous identification, structural confirmationHigh mass accuracy provides elemental composition. mdpi.comHigher instrument cost.

Chromatographic Separation Methods for Purity and Quantification

Chromatographic techniques are the cornerstone for separating 2-Butene, 1-isothiocyanato- from complex mixtures and for performing accurate quantitative analysis. Both HPLC and GC are widely used for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of isothiocyanates. mdpi.com Reversed-phase HPLC is the most common mode of separation.

Detection is often achieved using a UV detector. However, many aliphatic isothiocyanates, including 2-Butene, 1-isothiocyanato-, lack a strong chromophore, which can result in low sensitivity. mdpi.com Analysis is typically performed at low wavelengths (e.g., ~200-250 nm). To overcome this limitation, pre- or post-column derivatization can be employed to attach a UV-active or fluorescent tag to the molecule, significantly enhancing detection sensitivity. mdpi.com For example, derivatization with 1,2-benzenedithiol (B97157) creates a product that can be detected spectrophotometrically at 365 nm. mdpi.com

Fluorescence detection offers superior sensitivity and selectivity compared to UV detection but requires the analyte to be fluorescent or to be derivatized with a fluorescent reagent. nih.gov While not intrinsically fluorescent, 2-Butene, 1-isothiocyanato- can be reacted with various fluorescent labeling agents for trace-level quantification.

Gas Chromatography (GC) Coupled with Various Detectors

Gas Chromatography (GC) is an ideal technique for the separation and analysis of volatile compounds like 2-Butene, 1-isothiocyanato-. mdpi.com The choice of detector is critical and depends on the analytical requirements.

A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds and is frequently used for the quantification of isothiocyanates. mdpi.comnih.gov For enhanced selectivity, a Nitrogen-Phosphorus Detector (NPD) can be utilized, as it provides a highly sensitive response to nitrogen-containing compounds like isothiocyanates while showing less response to hydrocarbons. nih.gov When coupled with a mass spectrometer (GC-MS), GC provides both quantitative data and structural confirmation. mdpi.comnih.gov A significant challenge in the GC analysis of some isothiocyanates is their potential for thermal degradation in the high-temperature injector, which can lead to inaccurate quantification. mdpi.comdss.go.th Careful optimization of injection parameters is therefore crucial. dss.go.th

Biochemical Interactions and Metabolic Transformations of Isothiocyanates

Enzymatic Hydrolysis of Glucosinolate Precursors (Myrosinase-Mediated Conversion)

Isothiocyanates such as 2-Butene (B3427860), 1-isothiocyanato- exist in plants as glucosinolates, which are their inactive precursor forms nih.gov. The specific precursor to 2-Butene, 1-isothiocyanato- is 2-butenyl glucosinolate. In intact plant cells, glucosinolates are physically separated from the enzyme myrosinase (a β-thioglucosidase) mdpi.comthieme-connect.de.

When plant tissue is damaged, for instance through chewing, cutting, or processing, myrosinase comes into contact with the glucosinolates thieme-connect.de. The enzyme then catalyzes the hydrolysis of the thioglucosidic bond, cleaving the glucose molecule and producing an unstable aglycone intermediate nih.govnih.gov. Under neutral pH conditions, this intermediate spontaneously undergoes a Lossen rearrangement to form the corresponding isothiocyanate oregonstate.edu. In the case of 2-butenyl glucosinolate, this process yields 2-Butene, 1-isothiocyanato- researchgate.net.

This enzymatic conversion is crucial for the bioactivation of the precursor compound. If cruciferous vegetables are cooked, the heat can inactivate the plant's myrosinase. In such cases, the hydrolysis of glucosinolates can still be partially carried out by myrosinase-like activity from the human gut microflora, although this conversion is generally less efficient than that mediated by the plant enzyme oregonstate.edunih.gov.

Table 1: Glucosinolate Precursors and their Corresponding Isothiocyanates This table provides examples of common glucosinolates and the isothiocyanates they form upon hydrolysis.

Glucosinolate PrecursorCorresponding Isothiocyanate
2-Butenyl glucosinolate2-Butene, 1-isothiocyanato- (Crotyl ITC)
SinigrinAllyl isothiocyanate (AITC)
Gluconapin3-Butenyl isothiocyanate
GlucoraphaninSulforaphane (B1684495)
GluconasturtiinPhenethyl isothiocyanate (PEITC)
GlucotropaeolinBenzyl (B1604629) isothiocyanate (BITC)
Data sourced from general knowledge on isothiocyanate biochemistry. oregonstate.eduresearchgate.net

Biotransformation Pathways of Isothiocyanates in Biological Systems

Once formed and absorbed, 2-Butene, 1-isothiocyanato- and other ITCs undergo extensive metabolism, primarily through the mercapturic acid pathway. This is a major detoxification route for a wide range of electrophilic compounds.

The initial and most critical step in the metabolism of isothiocyanates is their conjugation with the endogenous antioxidant tripeptide, glutathione (B108866) (GSH) oregonstate.edumdpi.com. The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with the nucleophilic thiol group of the cysteine residue in glutathione foodandnutritionjournal.org.

This reaction can occur non-enzymatically but is significantly accelerated by a superfamily of enzymes known as glutathione S-transferases (GSTs) mdpi.comnih.govwashington.edu. This enzymatic conjugation results in the formation of a dithiocarbamate (B8719985) conjugate foodandnutritionjournal.org. Studies on various ITCs, including allyl, benzyl, and phenethyl isothiocyanates, have shown that different GST isoforms, such as GSTP1-1 and GSTM1-1, are particularly efficient at catalyzing this reaction nih.govjohnshopkins.edu. This conjugation is the first step of the mercapturic acid pathway, which ultimately prepares the compound for excretion researchgate.netfrontiersin.orgnih.gov.

Following the initial conjugation with glutathione, the resulting ITC-GSH conjugate undergoes sequential enzymatic cleavage. First, the glutamyl moiety is removed by γ-glutamyltransferases, followed by the removal of the glycinyl residue by dipeptidases. This process yields the cysteine conjugate of the isothiocyanate frontiersin.orgnih.gov.

In the final step of the pathway, the cysteine conjugate is N-acetylated by cysteine S-conjugate N-acetyltransferase to form the final N-acetylcysteine (NAC) conjugate, also known as a mercapturic acid nih.govnih.gov. These mercapturic acid derivatives are more water-soluble than the parent ITC, which facilitates their elimination from the body, primarily via the urine oregonstate.eduresearchgate.netnih.gov. Analysis of urinary mercapturic acids is a reliable method for assessing the intake and bioavailability of dietary isothiocyanates researchgate.net. For most dietary ITCs, the NAC conjugate is the major urinary metabolite detected after consumption of cruciferous vegetables nih.govresearchgate.net.

Modulation of Xenobiotic Metabolizing Enzymes

Isothiocyanates, including likely 2-Butene, 1-isothiocyanato-, are known to interact with enzymes involved in the metabolism of foreign compounds (xenobiotics), which are categorized into Phase I and Phase II enzymes foodandnutritionjournal.orgnih.gov.

Phase I enzymes, particularly the cytochrome P450 (CYP450) superfamily, are typically involved in the activation of pro-carcinogens into their ultimate carcinogenic forms. Many isothiocyanates have been shown to inhibit the activity of these enzymes, which is considered a key mechanism of their protective effects foodandnutritionjournal.orgnih.gov.

While specific data for 2-Butene, 1-isothiocyanato- is limited, studies on its structural analogues provide valuable insights.

3-Butenyl isothiocyanate , an isomer, has been shown to inhibit cytochrome P450 1A (CYP1A) enzyme activity in human MCL-5 cells researchgate.net.

Allyl isothiocyanate (AITC) , which has a similar short, unsaturated alkyl chain, was found to reduce the catalytic activity and protein expression of CYP2C9 in HepaRG cells nih.gov.

Phenethyl isothiocyanate (PEITC) has demonstrated broad inhibitory activity against multiple human CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 nih.gov.

These findings suggest that 2-Butene, 1-isothiocyanato- likely possesses the ability to inhibit certain CYP450 enzymes, thereby potentially modulating the metabolism of various xenobiotics.

Table 2: Observed Effects of Isothiocyanates on Cytochrome P450 (CYP450) Isoforms This table summarizes research findings on the inhibitory effects of ITCs structurally similar to 2-Butene, 1-isothiocyanato-.

IsothiocyanateCYP450 Isoform(s) InhibitedType of InhibitionReference
3-Butenyl isothiocyanateCYP1ANot specified researchgate.net
Allyl isothiocyanateCYP2C9Reduced activity and expression nih.gov
Phenethyl isothiocyanateCYP1A2, CYP2A6Competitive nih.gov
Phenethyl isothiocyanateCYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1Noncompetitive nih.gov
Phenethyl isothiocyanateCYP3A4Mixed nih.gov

In contrast to their inhibitory effect on Phase I enzymes, isothiocyanates are potent inducers of Phase II detoxification enzymes nih.gov. These enzymes, including Glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), promote the detoxification and excretion of carcinogens and protect cells from oxidative stress nih.govmdpi.com.

Induction of these enzymes is a hallmark of the biological activity of ITCs. Research on related compounds demonstrates this effect:

Benzyl isothiocyanate (BITC) significantly induces GST activity, specifically enhancing the production of the GSTP1 isozyme in rat liver cells nih.govresearchgate.net.

Allyl isothiocyanate (AITC) has been shown to activate the Nrf2/NQO1 signaling pathway, a key regulator of Phase II enzyme expression, thereby improving antioxidant defenses nih.gov. A variety of other ITCs, including allyl, phenethyl, and benzyl ITC, have also been identified as inducers of NQO1 researchgate.netresearchgate.net.

This dual action of inhibiting Phase I enzymes and inducing Phase II enzymes positions isothiocyanates like 2-Butene, 1-isothiocyanato- as significant modulators of xenobiotic metabolism.

Lack of Specific Research Data on 2-Butene, 1-isothiocyanato-

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the biochemical interactions and metabolic transformations of the chemical compound 2-Butene, 1-isothiocyanato- . In particular, detailed studies focusing on the bioavailability and systemic distribution of its metabolites are not presently available in the public domain.

While the broader class of isothiocyanates has been the subject of extensive scientific investigation, with numerous studies detailing the pharmacokinetics of well-known compounds such as sulforaphane, allyl isothiocyanate, and phenethyl isothiocyanate, this body of research does not extend to 2-Butene, 1-isothiocyanato- specifically. The absorption, distribution, metabolism, and excretion (ADME) profiles of isothiocyanates can vary significantly based on their chemical structure. Therefore, extrapolating data from other isothiocyanates to predict the behavior of 2-Butene, 1-isothiocyanato- would be scientifically unfounded and speculative.

Consequently, it is not possible to provide a detailed and scientifically accurate account of the bioavailability and systemic distribution of the metabolites of 2-Butene, 1-isothiocyanato- as requested. The creation of data tables and the presentation of detailed research findings are precluded by the absence of primary research on this specific compound.

To maintain scientific accuracy and adhere to the strict focus on 2-Butene, 1-isothiocyanato- , no information from studies on other isothiocyanates can be presented as a substitute. Further research is required to elucidate the specific biochemical and metabolic pathways of this particular compound.

Mechanistic Insights into Biological Activities Focus on Cellular and Molecular Pathways

Regulation of Cellular Signaling Pathways

Nrf2/Antioxidant Response Element (ARE) Pathway Activation

Suppression of NF-κB Signaling Pathway

Research on 4-Isothiocyanato-1-butene has demonstrated its ability to inhibit the NF-κB signaling cascade, a key pathway in inflammatory responses. Molecular docking studies have confirmed that 4-Isothiocyanato-1-butene can inhibit the PI3K/Akt/NF-κB signaling pathway to alleviate inflammation. Generally, isothiocyanates are known to suppress the activation of NF-κB, which can, in turn, reduce the expression of pro-inflammatory genes.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

Specific research on the modulation of MAPK signaling cascades by 2-Butene (B3427860), 1-isothiocyanato- is not currently available. However, the broader class of isothiocyanates has been shown to modulate MAPK pathways, including ERK, JNK, and p38, in various cell types. The effects can be context-dependent, leading to either pro-apoptotic or pro-survival signals depending on the specific isothiocyanate, cell type, and stimulus.

Inhibition of PI3K/Akt Signaling Pathways

Direct evidence from molecular docking studies indicates that 4-Isothiocyanato-1-butene inhibits the PI3K/Akt/NF-κB signaling cascade. This pathway is crucial for cell survival, proliferation, and inflammation. By inhibiting this pathway, 4-Isothiocyanato-1-butene can exert anti-inflammatory effects. The inhibition of the PI3K/Akt pathway is a common mechanism of action for many isothiocyanates, contributing to their anti-cancer and anti-inflammatory properties.

Cross-talk with Other Signaling Networks (e.g., TLR4)

Currently, there is no specific research available on the cross-talk of 2-Butene, 1-isothiocyanato- with other signaling networks such as Toll-like receptor 4 (TLR4). TLR4 is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns, like lipopolysaccharide (LPS), and triggers inflammatory responses. The potential for isothiocyanates to modulate TLR4 signaling is an area of active research, but specific data for 2-Butene, 1-isothiocyanato- is lacking.

Effects on Gene Expression and Epigenetic Mechanisms

There is a paucity of specific data on how 2-Butene, 1-isothiocyanato- affects gene expression and epigenetic mechanisms. However, isothiocyanates as a group are known to influence the expression of a wide range of genes, largely through the activation of transcription factors like Nrf2 and the inhibition of others like NF-κB.

In terms of epigenetic modifications, isothiocyanates have been shown to inhibit histone deacetylases (HDACs) and may also influence DNA methylation patterns. These epigenetic alterations can lead to changes in chromatin structure and gene accessibility, thereby affecting the expression of genes involved in critical cellular processes. The term "crotonylation" refers to a specific type of histone modification, but this is a distinct biochemical process and there is no direct evidence to suggest that crotonyl isothiocyanate specifically induces this modification.

Table of Research Findings on Butenyl Isothiocyanates and Related Compounds

Pathway/Mechanism Compound Effect Research Model
PI3K/Akt/NF-κB Signaling 4-Isothiocyanato-1-butene Inhibition Molecular Docking Studies
Anti-inflammatory Effects 4-Isothiocyanato-1-butene Dose-dependent LPS-induced RAW264.7 cells
Nrf2/ARE Pathway Isothiocyanates (general) Activation Various in vitro and in vivo models
NF-κB Signaling Isothiocyanates (general) Suppression Various in vitro and in vivo models
MAPK Signaling Isothiocyanates (general) Modulation Various in vitro and in vivo models
PI3K/Akt Signaling Isothiocyanates (general) Inhibition Various in vitro and in vivo models
Gene Expression Isothiocyanates (general) Modulation Various in vitro and in vivo models

| Epigenetic Mechanisms | Isothiocyanates (general) | HDAC Inhibition | Various in vitro and in vivo models |

Induction of Cytoprotective Gene Expression

2-Butene, 1-isothiocyanato-, commonly known as sulforaphene (B1682523), is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a primary mechanism for cellular defense against oxidative and electrophilic stress. youtube.comnih.govnih.gov The central regulator of this pathway is the Kelch-like ECH-associated protein 1 (Keap1), which acts as a sensor for cellular stress and an adaptor for the ubiquitination and subsequent degradation of Nrf2 under basal conditions. researchgate.netyoutube.com

Sulforaphene's mechanism of action involves the chemical modification of specific cysteine residues on the Keap1 protein. researchgate.netnih.gov This modification alters the conformation of Keap1, disabling its ability to target Nrf2 for degradation. researchgate.netnih.gov Consequently, newly synthesized Nrf2 is no longer marked for destruction and begins to accumulate in the cytoplasm. youtube.comnih.gov This accumulated Nrf2 then translocates to the nucleus, where it forms a heterodimer with small Maf proteins (sMaf). nih.gov This Nrf2-sMaf complex binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of numerous cytoprotective genes. nih.govnih.govnih.gov The binding initiates the transcription of a wide array of Phase II detoxification and antioxidant enzymes, enhancing the cell's capacity to neutralize reactive oxygen species and xenobiotics. nih.govnih.govyoutube.com

ComponentFunctionInteraction with SulforapheneOutcome
Keap1Cytoplasmic repressor of Nrf2; facilitates Nrf2 degradation. researchgate.netSulforaphene modifies cysteine residues on Keap1. researchgate.netnih.govInactivation of Keap1's repressor function. nih.gov
Nrf2Transcription factor that regulates cytoprotective gene expression. youtube.comnih.govReleased from Keap1-mediated degradation. youtube.comnih.govAccumulates and translocates to the nucleus. researchgate.netyoutube.com
Antioxidant Response Element (ARE)DNA sequence in the promoter region of target genes. nih.govnih.govN/A (Target of Nrf2)Nrf2 binds to ARE, initiating gene transcription. nih.govnih.gov

Inhibition of Histone Deacetylase (HDAC) Activity

Sulforaphene functions as an inhibitor of histone deacetylase (HDAC) activity, an epigenetic mechanism that contributes to its biological effects. oup.comoup.com HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of certain genes. oup.com By inhibiting these enzymes, sulforaphene promotes histone hyperacetylation, which relaxes chromatin structure and allows for the expression of previously silenced genes, including tumor suppressors. oup.comoup.com

In vivo studies have demonstrated that oral administration of sulforaphene leads to significant inhibition of HDAC activity in various tissues, including the colonic mucosa. nih.govaacrjournals.org This inhibition is accompanied by a detectable increase in the acetylation of histones H3 and H4. nih.govaacrjournals.org The increased acetylation is not just a global phenomenon; it has been specifically observed at the promoter regions of key cell cycle regulatory genes like p21 and pro-apoptotic genes like bax. oup.comnih.gov This targeted gene reactivation is a key outcome of HDAC inhibition, linking the epigenetic effects of sulforaphene to its ability to induce cell cycle arrest and apoptosis. oup.comnih.govaacrjournals.org This mechanism has been observed in various cancer cell lines, including colon and prostate cancer. oup.comaacrjournals.org

Modulation of MicroRNA (miRNA) Expression

Research indicates that sulforaphene can significantly alter the expression profiles of microRNAs (miRNAs), which are small non-coding RNA molecules that regulate gene expression post-transcriptionally. researchgate.netbiorxiv.org This modulation of miRNAs represents another layer of its regulatory activity. For instance, in colonic adenocarcinoma cells, sulforaphene has been shown to upregulate the expression of let-7f-5p and let-7g-5p, while downregulating miR-29b-3p. researchgate.netbiorxiv.org These changes in miRNA levels can, in turn, affect the expression of their target oncogenes, such as CDC25A, HMGA2, and MYC. researchgate.netbiorxiv.org

Furthermore, the modulation of certain miRNAs by sulforaphene appears to be connected to its other mechanisms of action. Some studies suggest that sulforaphene's effect on miRNA expression is mediated through the Nrf2 pathway. researchgate.net In models of inflammation, sulforaphene has been found to ameliorate changes in the expression of miR-21 and miR-690, which are known to be involved in inflammatory and autoimmune responses. nih.gov In microglia, sulforaphene inhibits inflammasome activation by altering the expression of Nrf2-mediated miR-155 and miR-223. researchgate.net This demonstrates a crosstalk between the Nrf2 pathway and miRNA regulation in mediating the anti-inflammatory effects of the compound.

Cellular Processes Modulation

Induction of Apoptosis (e.g., Mitochondrial Pathway, Bcl-2 Family Regulation, Caspase Activation)

Sulforaphene is a potent inducer of apoptosis, or programmed cell death, in various cell types, primarily through the activation of the mitochondrial (intrinsic) pathway. ajol.infonih.govnih.gov A key step in this process is the modulation of the Bcl-2 family of proteins, which are critical regulators of mitochondrial membrane permeability. nih.govnih.gov Sulforaphene treatment has been shown to upregulate pro-apoptotic members, such as Bax and Bak, while simultaneously downregulating anti-apoptotic members like Bcl-2 and Bcl-XL. nih.govoup.comresearchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. nih.govyoutube.com

Once in the cytosol, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), forming a complex known as the apoptosome. youtube.com The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. nih.govoup.com Active caspase-9 proceeds to cleave and activate executioner caspases, most notably caspase-3. ajol.infooup.comaacrjournals.org The activation of caspase-8, typically associated with the extrinsic pathway, has also been observed, suggesting a potential crosstalk between the two pathways. nih.govaacrjournals.org Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly(ADP-ribose)polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis. nih.govoup.comnih.gov

Apoptotic EventKey Molecules InvolvedEffect of Sulforaphene
Bcl-2 Family RegulationBax (pro-apoptotic), Bcl-2 (anti-apoptotic)Upregulates Bax, downregulates Bcl-2. nih.govoup.com
Mitochondrial DisruptionCytochrome cPromotes release of cytochrome c into the cytosol. nih.govyoutube.com
Caspase Activation CascadeCaspase-9, Caspase-8, Caspase-3Activates initiator caspases (-9, -8) and executioner caspase (-3). ajol.infonih.gov
Execution of ApoptosisPoly(ADP-ribose)polymerase (PARP)Leads to cleavage of PARP by active caspase-3. oup.comnih.gov

Inhibition of Cell Cycle Progression

Sulforaphene has been demonstrated to inhibit cell proliferation by inducing cell cycle arrest, predominantly at the G2/M phase. mdpi.comnih.govspandidos-publications.com This arrest prevents cells from entering mitosis, thereby halting their division. The mechanism involves the modulation of key regulatory proteins that govern the G2/M transition.

Specifically, sulforaphene treatment leads to a marked decrease in the protein levels of Cyclin B1 and its catalytic partner, cyclin-dependent kinase 1 (Cdk1, also known as cdc2). spandidos-publications.comaacrjournals.org The activity of the Cdk1/Cyclin B1 complex is essential for entry into mitosis. Sulforaphene also downregulates the expression of the phosphatases Cdc25B and Cdc25C. aacrjournals.orgnih.gov These phosphatases are responsible for removing an inhibitory phosphate (B84403) group from Cdk1, thereby activating it. spandidos-publications.com By downregulating Cdc25C, sulforaphene promotes the accumulation of the inactive, phosphorylated form of Cdk1. aacrjournals.orgnih.gov

Furthermore, the G2/M arrest is associated with the upregulation of cell cycle inhibitors like p21 and p53. spandidos-publications.com In some cellular contexts, sulforaphene-induced arrest involves the activation of checkpoint kinase 2 (Chk2), which can phosphorylate Cdc25C, marking it for sequestration in the cytoplasm and preventing it from activating nuclear Cdk1. aacrjournals.orgnih.gov

Suppression of Inflammatory Responses (e.g., Inhibition of Inflammasome Activation, Cytokine Production)

Sulforaphene exhibits significant anti-inflammatory properties by targeting key components of the inflammatory cascade. mdpi.com A primary mechanism is the inhibition of NLRP3 inflammasome activation. foundmyfitness.comnih.govoup.com The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the cleavage of pro-caspase-1 into its active form. foundmyfitness.com Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, IL-1β and IL-18. researchgate.netfoundmyfitness.com Sulforaphene has been shown to suppress the activation of the NLRP3 inflammasome, thereby reducing the secretion of these potent cytokines and mitigating inflammatory cell death (pyroptosis). foundmyfitness.comnih.govnih.gov This effect is partly mediated through the inhibition of the NF-κB pathway, which is often required to prime the inflammasome by upregulating NLRP3 and pro-IL-1β expression. foundmyfitness.com

Attenuation of Oxidative Stress

The compound 2-Butene, 1-isothiocyanato-, also known as crotonyl isothiocyanate, contributes to the attenuation of oxidative stress primarily through indirect antioxidant mechanisms and its capacity to act as a hydrogen sulfide (B99878) donor. These actions are characteristic of the broader class of isothiocyanates, which are recognized for their ability to bolster cellular defense systems against oxidative damage.

Indirect Antioxidant Capacity

Unlike direct antioxidants that scavenge free radicals directly, 2-Butene, 1-isothiocyanato- functions as an indirect antioxidant by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. msjonline.orgfrontiersin.org This signaling cascade is a master regulator of the cellular antioxidant response, controlling the expression of a wide array of cytoprotective genes. msjonline.orgnih.govmdpi.com

The mechanism is initiated by the electrophilic nature of the isothiocyanate group (-N=C=S). nih.gov This group reacts with nucleophilic thiol groups on cysteine residues of the Kelch-like ECH-associated protein 1 (Keap1). nih.govresearchgate.net Keap1 is a substrate adaptor protein that, under normal conditions, binds to Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent degradation by the proteasome. frontiersin.orgnih.gov This process keeps cellular Nrf2 levels low.

When 2-Butene, 1-isothiocyanato- modifies the cysteine sensors on Keap1, it induces a conformational change in the Keap1 protein. nih.gov This change disrupts the Keap1-Nrf2 interaction, inhibiting the degradation of Nrf2. youtube.com As a result, newly synthesized Nrf2 is able to accumulate in the cytoplasm and translocate into the nucleus. mdpi.comyoutube.com

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence located in the promoter region of numerous target genes. frontiersin.orgresearchgate.net This binding initiates the transcription of various Phase II detoxification and antioxidant enzymes. msjonline.orgnih.gov

Key Enzymes Upregulated by the Nrf2-ARE Pathway:

NAD(P)H:quinone oxidoreductase 1 (NQO1): An enzyme that detoxifies harmful quinones and reduces oxidative stress. frontiersin.org

Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, exhibiting potent antioxidant and anti-inflammatory effects. frontiersin.orgnih.gov

Glutathione (B108866) S-transferases (GSTs): A family of enzymes that conjugate glutathione to a wide range of toxins and carcinogens, facilitating their removal from the body. nih.gov

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione, a major intracellular antioxidant. nih.gov

Hydrogen Sulfide Donation

In addition to Nrf2 activation, isothiocyanates, including presumably 2-Butene, 1-isothiocyanato-, can release hydrogen sulfide (H₂S). nih.govnih.gov H₂S is now recognized as a critical endogenous gasotransmitter, alongside nitric oxide and carbon monoxide, with significant roles in cytoprotection and cellular signaling. nih.govmdpi.com

The release of H₂S from isothiocyanates is triggered by a reaction with the amino acid L-cysteine. nih.govnih.gov The proposed mechanism involves the nucleophilic attack of the thiol group of cysteine on the electrophilic carbon atom of the isothiocyanate group. nih.govresearchgate.net This initial reaction forms an unstable dithiocarbamate (B8719985) adduct. nih.govresearchgate.net This intermediate compound then undergoes intramolecular cyclization, which ultimately leads to the release of H₂S along with other products. nih.gov The rate and efficiency of H₂S release can vary depending on the specific chemical structure of the isothiocyanate's side chain. nih.gov The ability to donate H₂S represents another significant pathway through which 2-Butene, 1-isothiocyanato- can exert protective effects, as H₂S itself has well-documented antioxidant and anti-inflammatory properties. core.ac.uk

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. pnrjournal.com Research has demonstrated that 2-Butene, 1-isothiocyanato- (referred to as butenyl isothiocyanate in studies) possesses significant anti-angiogenic properties. pnrjournal.com This activity has been confirmed in established experimental models, including the ex vivo rat aortic ring assay and the in vivo chick chorioallantoic membrane (CAM) assay. pnrjournal.com

In the rat aortic ring assay , small cross-sections of a rat aorta are embedded in a collagen matrix. In culture, these rings sprout new microvessels, mimicking the process of angiogenesis. nih.govthermofisher.com Studies showed that butenyl isothiocyanate significantly inhibited this blood vessel growth. pnrjournal.com Similarly, in the CAM assay , where fertilized chicken eggs are used to observe the growth of blood vessels on the chorioallantoic membrane, butenyl isothiocyanate demonstrated a significant reduction in new vessel formation. pnrjournal.comnih.gov

The molecular mechanisms underlying this anti-angiogenic effect are multifactorial and involve the modulation of key signaling pathways that regulate endothelial cell proliferation, migration, and tube formation. pnrjournal.com

Table 1: Research Findings on the Anti-Angiogenic Activity of 2-Butene, 1-isothiocyanato-

Experimental Model Key Findings Proposed Mechanism of Action Reference
Ex vivo Rat Aortic Ring Assay Significantly inhibited blood vessel outgrowth from aortic explants. Inhibition of endothelial cell sprouting and migration. pnrjournal.com
In vivo Chick Chorioallantoic Membrane (CAM) Assay Significantly inhibited the formation of new blood vessels. Disruption of neovascularization in a living system. pnrjournal.com

One of the primary targets of 2-Butene, 1-isothiocyanato- is the Vascular Endothelial Growth Factor (VEGF) pathway. pnrjournal.com VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis. nih.govembopress.org By down-regulating the expression of VEGF, as observed in colon cancer cells, 2-Butene, 1-isothiocyanato- reduces a critical stimulus for angiogenesis. pnrjournal.com

Furthermore, the compound is thought to interfere with the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. pnrjournal.com HIF-1α is a master transcription factor that becomes stabilized under hypoxic (low oxygen) conditions, which are common in the tumor microenvironment. nih.gov Activated HIF-1α drives the expression of numerous pro-angiogenic genes, including VEGF. nih.govnih.gov By decreasing HIF-1α levels, 2-Butene, 1-isothiocyanato- can effectively shut down this hypoxia-induced angiogenic switch. pnrjournal.com

The anti-angiogenic effects of 2-Butene, 1-isothiocyanato- are also linked to the suppression of the PI3K/Akt signaling axis . pnrjournal.com The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, proliferation, and angiogenesis. By reducing the activity of Akt, a key protein kinase in this pathway, 2-Butene, 1-isothiocyanato- can inhibit the downstream signals that lead to endothelial cell growth and new vessel formation. pnrjournal.com

Theoretical and Computational Studies of 2 Butene, 1 Isothiocyanato and Analogs

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools to investigate the electronic structure, reactivity, and energetic properties of molecules at the atomic level. These methods, particularly Density Functional Theory (DFT), have been instrumental in providing insights into the behavior of 2-Butene (B3427860), 1-isothiocyanato- and its analogs.

Density Functional Theory (DFT) for Antioxidant Activity and Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the antioxidant properties of various compounds, including isothiocyanates. The antioxidant activity of these compounds is often evaluated by their ability to donate a hydrogen atom or an electron to free radicals.

Theoretical studies on various isothiocyanates have utilized DFT to calculate key parameters that correlate with antioxidant activity, such as Bond Dissociation Enthalpy (BDE), ionization potential (IP), and electron affinity (EA). core.ac.ukresearchgate.net A lower BDE for a C-H or N-H bond indicates a greater ease of hydrogen atom donation to a radical, a key mechanism in antioxidant action known as Hydrogen Atom Transfer (HAT).

For instance, a DFT study on a series of isothiocyanates from broccoli sprouts calculated the BDE of the weakest C-H bond to predict their antioxidant potential via the HAT mechanism. core.ac.ukresearchgate.net While a specific study on 2-Butene, 1-isothiocyanato- is not available, the principles from these studies on analogous compounds can be applied. The presence of the allylic protons in 2-Butene, 1-isothiocyanato- would be the likely site for hydrogen abstraction.

The following table presents DFT-calculated BDE values for the most labile C-H bond in several analogous isothiocyanates, providing an indication of their potential antioxidant activity through the HAT mechanism.

Compound NameStructureWeakest C-H Bond PositionBDE (kcal/mol)
3-Isothiocyanato-1-propeneCH2=CHCH2NCSC-H adjacent to NCS72.9 core.ac.uk
1-Isothiocyanato-3-methylbutane(CH3)2CHCH2CH2NCSC-H adjacent to NCS84.6 core.ac.uk
1-Isothiocyanato-4-methylpentane(CH3)2CH(CH2)2CH2NCSC-H adjacent to NCS85.1 core.ac.uk
2-IsothiocyanatoethylbenzeneC6H5CH2CH2NCSC-H adjacent to NCS85.6 core.ac.uk

DFT calculations are also employed to determine reaction energetics, providing insights into the feasibility and thermodynamics of chemical reactions. For example, calculations can predict the enthalpy and Gibbs free energy changes for the reaction of an isothiocyanate with a free radical, further elucidating its antioxidant capacity. While specific energetic data for the reactions of 2-Butene, 1-isothiocyanato- are not readily found in the literature, studies on similar molecules demonstrate the utility of DFT in this area. For instance, the interaction energies between 2-butene and other small molecules have been calculated using DFT, which can help in understanding its non-covalent interactions. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for mapping out the potential energy surface of a reaction, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. wisc.edu For isothiocyanates, a key reaction mechanism in a biological context is their reaction with nucleophiles, such as the thiol groups of cysteine residues in proteins.

Computational studies on analogous isothiocyanates have detailed the mechanism of their reaction with thiols. This typically involves the nucleophilic attack of the thiolate anion on the central carbon atom of the isothiocyanate group (-N=C=S), leading to the formation of a dithiocarbamate (B8719985) adduct. DFT calculations can model this process, identifying the transition state structure and calculating the activation energy barrier for the reaction.

While a specific computational study on the reaction mechanism of 2-Butene, 1-isothiocyanato- is not available, the general mechanism is expected to be similar to other isothiocyanates. The electronic properties of the butene chain may influence the reactivity of the isothiocyanate group, a factor that could be precisely quantified through dedicated DFT calculations. These calculations would involve optimizing the geometries of the reactants, the transition state, and the products, and then calculating their relative energies.

The following table summarizes the key steps in the general reaction mechanism of an isothiocyanate with a thiol, which can be elucidated using computational methods.

Reaction StepDescriptionComputational Insights
1. Reactant Complex Formation The isothiocyanate and the thiol approach each other to form a non-covalent complex.Geometry and binding energy of the complex can be calculated.
2. Nucleophilic Attack The sulfur atom of the thiol attacks the central carbon of the isothiocyanate group.The transition state structure and the activation energy barrier can be determined.
3. Dithiocarbamate Formation A covalent bond is formed, resulting in a dithiocarbamate adduct.The geometry and stability of the product can be calculated.

Molecular Modeling and Docking Simulations for Protein Interactions

Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (protein). nih.gov These methods are crucial in drug discovery and for understanding the biological activity of compounds like 2-Butene, 1-isothiocyanato-.

Although specific molecular docking studies for 2-Butene, 1-isothiocyanato- are not prominently featured in the literature, numerous studies have been conducted on other isothiocyanates, providing a framework for how such an analysis would be approached. nih.govmdpi.com These studies typically involve docking the isothiocyanate into the active site of a target protein to predict its binding mode and affinity. The covalent nature of the interaction between isothiocyanates and cysteine residues in proteins is a key aspect that can be modeled using specialized covalent docking protocols.

For example, molecular docking studies have been performed on various phenyl isothiocyanates to investigate their anticancer activity by predicting their binding to target proteins. nih.gov These studies reveal the specific amino acid residues involved in the interaction and help to rationalize the observed biological activity.

The following table illustrates the kind of data that can be obtained from a molecular docking study of an isothiocyanate with a protein target, based on studies of analogous compounds.

Protein TargetInteracting Residues (Example)Type of InteractionPredicted Binding Affinity (kcal/mol) (Example)
Keap1 Cys151Covalent-
Tubulin Cys347Covalent-
Spindlin1 Arg83, Tyr109Hydrogen Bonding, Pi-Alkyl-7.5 nih.gov

Prediction of Molecular Descriptors and Spectroscopic Properties

Computational methods are widely used to predict various molecular descriptors that are important for understanding the physicochemical properties and biological activity of a compound. chemrxiv.orgresearchgate.net These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies. For 2-Butene, 1-isothiocyanato-, a range of descriptors can be calculated, including constitutional, topological, geometrical, and electronic descriptors.

Theoretical calculations can also be used to predict spectroscopic properties, which can aid in the identification and characterization of a compound. For instance, DFT calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). Such predictions for analogous isothiocyanates have been reported in the literature.

The table below lists some of the key molecular descriptors that can be computationally predicted and are relevant for QSAR studies of isothiocyanates.

Descriptor TypeDescriptor NameDescription
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in a molecule.
Topological Wiener IndexA distance-based topological index.
Geometrical Molecular Surface AreaThe surface area of the molecule.
Electronic Dipole MomentA measure of the polarity of the molecule.
Electronic HOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.netnih.govnih.gov Computational approaches play a significant role in modern SAR studies by allowing for the systematic investigation of a large number of compounds and the development of predictive models.

For isothiocyanates, computational SAR studies often involve the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models are mathematical equations that relate the biological activity of a series of compounds to their calculated molecular descriptors.

Although a specific computational SAR study focused solely on 2-Butene, 1-isothiocyanato- and its close analogs is not found, the principles are well-established. Such a study would involve:

Data Set Collection: Gathering a set of isothiocyanate analogs with their measured biological activity (e.g., IC50 values for enzyme inhibition or cell growth).

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound in the dataset.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Studies on other isothiocyanates have successfully used this approach to identify key structural features that determine their biological effects, such as their H2S releasing properties or antiproliferative activity. nih.govmdpi.com For example, in a study of 45 isothiocyanates, an in silico approach was used to analyze their physicochemical profiles to correlate with their H2S releasing capacity. nih.gov

The following table provides an example of how data from a computational SAR study on isothiocyanates might be presented.

CompoundExperimental Activity (e.g., IC50, µM)Key Descriptor 1 (e.g., LogP)Key Descriptor 2 (e.g., Dipole Moment)Predicted Activity (µM)
Analog 1 10.52.13.510.2
Analog 2 5.22.53.85.5
Analog 3 25.11.83.224.8
2-Butene, 1-isothiocyanato- To be determinedCalculated valueCalculated valuePredicted value

Emerging Research Directions and Applications in Chemical Biology and Organic Synthesis

Design and Synthesis of Novel Isothiocyanate Analogs with Enhanced or Selective Biological Activities

The inherent biological properties of natural isothiocyanates, including 2-Butene (B3427860), 1-isothiocyanato-, have inspired chemists to design and synthesize novel analogs with the goal of enhancing potency or achieving selective activity against specific biological targets. researchgate.netnih.gov The core strategy often involves modifying the "R" group attached to the -N=C=S functional group to alter the molecule's steric and electronic properties, thereby influencing its reactivity and interaction with cellular nucleophiles like the thiol groups in proteins. mostwiedzy.plmdpi.com

Research has demonstrated that the chemical structure of the isothiocyanate side chain is a critical determinant of its biological effectiveness. nih.govmdpi.com For instance, studies comparing various natural and synthetic isothiocyanates have revealed significant differences in their anticancer and antimicrobial activities based on their structure. mdpi.commdpi.com While naturally occurring isothiocyanates like sulforaphane (B1684495) and benzyl (B1604629) isothiocyanate are widely studied, the synthesis of analogs provides an avenue to optimize activity. researchgate.netmdpi.com For example, the introduction of aromatic rings or specific functional groups can enhance antibacterial effectiveness. mdpi.com Synthetic strategies have been developed to create a diverse library of isothiocyanates, including bis-isothiocyanates and phosphorus-containing analogs, which have shown greater antiproliferative activity than their natural counterparts in some cases. mdpi.com

Common synthetic routes to isothiocyanates, which could be adapted for creating analogs of 2-Butene, 1-isothiocyanato-, include:

Reaction of Primary Amines with Carbon Disulfide: This classic method involves the in-situ generation of a dithiocarbamate (B8719985) salt from a primary amine and carbon disulfide, followed by decomposition using a desulfurating agent like tosyl chloride or propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) to yield the isothiocyanate. organic-chemistry.org

Use of Thiophosgene (B130339): Primary amines can be converted to isothiocyanates using thiophosgene (CSCl2), though care must be taken to avoid the formation of symmetrical thiourea (B124793) byproducts. mdpi.com

From Dithiocarbamate Salts: Pre-formed dithiocarbamate salts can be treated with reagents like lead nitrate (B79036) or tosyl chloride to produce isothiocyanates. wikipedia.org

Modern Reagents: Newer methods utilize reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurizing agent, allowing for high-yield synthesis under mild conditions, including in aqueous media or with microwave assistance. mdpi.commdpi.com

These synthetic methodologies allow for the systematic modification of the butenyl side chain of 2-Butene, 1-isothiocyanato- to explore structure-activity relationships and develop new candidates with tailored biological profiles.

Synthetic Approach Reagents Key Features
From Primary AminesCarbon disulfide, triethylamine (B128534), tosyl chlorideGeneral and facile protocol for various alkyl and aryl amines. organic-chemistry.org
From Primary AminesPropane phosphonic acid anhydride (T3P®)Efficient desulfurating agent, good yields in a one-pot reaction. organic-chemistry.org
From Primary AminesPhenyl chlorothionoformate, sodium hydroxideVersatile approach, suitable for electron-rich and electron-deficient amines. organic-chemistry.org
From OlefinsAmmonium thiocyanate (B1210189), ZnI2Catalytic addition to double bonds to form isothiocyanates. organic-chemistry.org

Development of Isothiocyanate-Based Chemical Probes for Investigating Biological Pathways

Chemical probes are essential tools for dissecting complex biological networks by selectively targeting and reporting on the function of individual proteins. nih.govnih.gov The high reactivity of the isothiocyanate group towards nucleophilic residues, particularly cysteine, makes it an ideal warhead for designing covalent chemical probes. foodandnutritionjournal.orgmostwiedzy.pl These probes can be used to identify the protein targets of isothiocyanates and elucidate their mechanism of action. nih.govresearchgate.net

The general design of an isothiocyanate-based probe involves attaching the isothiocyanate moiety (like 2-Butene, 1-isothiocyanato-) to a reporter tag, such as a fluorophore (e.g., rhodamine) or an affinity handle (e.g., biotin), often via a linker. nih.gov A more advanced strategy involves incorporating a bioorthogonal handle, such as an alkyne or azide (B81097) group. researchgate.net This allows for a two-step "click chemistry" approach: the probe is introduced to a biological system (e.g., live cells), where it covalently labels its protein targets. Subsequently, a reporter molecule is attached to the probe via the bioorthogonal handle for visualization or enrichment of the labeled proteins. nih.gov

This activity-based protein profiling (ABPP) technique enables the direct assessment of enzyme activities on a proteome-wide scale. nih.gov For example, researchers have designed probes derived from benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane equipped with alkynyl handles to systematically profile their target proteins in cancer cells. researchgate.net Such an approach, applied to a 2-Butene, 1-isothiocyanato- scaffold, could reveal its unique cellular targets and help explain its specific biological effects. These probes are invaluable for understanding how isothiocyanates modulate critical signaling pathways involved in inflammation and oxidative stress, such as the Keap1-Nrf2 and NF-κB pathways. oregonstate.edunih.gov

Utilization in Organic Synthesis for the Preparation of Heterocyclic Compounds and Other Complex Molecules

Beyond their biological significance, isothiocyanates are versatile and valuable building blocks in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocyclic compounds. mdpi.commdpi.comchemrxiv.org The electrophilic carbon atom of the -N=C=S group is susceptible to attack by a wide range of nucleophiles, initiating cyclization cascades to form diverse molecular architectures. wikipedia.orgarkat-usa.org

2-Butene, 1-isothiocyanato- can serve as a precursor for various heterocyclic systems. Its reaction with dinucleophilic reagents can lead to the formation of five- or six-membered rings. For example:

Thiazolidines: Reaction with compounds containing both a thiol and an amine group can yield thiazolidine (B150603) derivatives.

Thioureas and Thioamides: Simple addition of amines or carbon nucleophiles can produce thioureas and thioamides, respectively, which are themselves important intermediates in further synthetic transformations. mdpi.commdpi.com

Divergent Synthesis: The versatile reactivity of isothiocyanate intermediates can be harnessed for diversity-oriented synthesis (DOS). rsc.org For instance, DNA-conjugated amines can be converted in situ to isothiocyanates, which then undergo various transformations to construct libraries of complex molecules like 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines for applications such as DNA-encoded libraries. rsc.org

The unique reactivity of acyl isothiocyanates, which can be prepared from the corresponding acyl chlorides and a thiocyanate salt, has been extensively used to synthesize highly functionalized thiazoles, thiadiazoles, and triazoles. arkat-usa.org The presence of the butenyl group in 2-Butene, 1-isothiocyanato- offers additional opportunities for synthetic manipulation, such as participation in cycloaddition reactions or cross-coupling chemistries, further expanding its utility in constructing complex molecular frameworks.

Role in Plant Defense Mechanisms and Ecological Interactions

2-Butene, 1-isothiocyanato-, like many other isothiocyanates, plays a crucial role in the chemical defense systems of plants, particularly those in the Brassicaceae family (e.g., mustard, broccoli, cabbage). wikipedia.orgnih.gov These plants store sulfur-containing precursor molecules called glucosinolates. oregonstate.edujohnshopkins.edu In intact plant tissue, the glucosinolates are physically separated from the myrosinase enzyme. oregonstate.edu However, when the plant tissue is damaged, for instance by a chewing herbivore, the enzyme and substrate come into contact. nih.gov Myrosinase catalyzes the hydrolysis of glucosinolates, which then rearrange to form biologically active compounds, predominantly pungent and toxic isothiocyanates. nih.govnih.gov

This "glucosinolate-myrosinase" system, sometimes referred to as a "mustard oil bomb," is a highly effective defense against a wide range of attackers. nih.gov The released isothiocyanates act as potent antifeedants, deterring insects and other herbivores. chemrxiv.org Beyond simply repelling herbivores, some isothiocyanates have been shown to be directly involved in local defense responses at the site of pathogen infection. nih.gov For example, the isothiocyanate sulforaphane is released by Arabidopsis thaliana tissue during the hypersensitive response to a bacterial pathogen, where it induces programmed cell death in surrounding plant cells to limit the spread of the infection and primes defenses in nearby naive tissue. nih.gov This indicates that isothiocyanates are not just passive toxins but can also act as signaling molecules in complex plant defense networks. nih.gov The production of volatile isothiocyanates can also attract natural enemies of the herbivores, an example of indirect defense.

The specific profile of glucosinolates, and thus the isothiocyanates produced, varies between plant species and even different tissues, leading to specialized ecological interactions with adapted and non-adapted insects. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Butene, 1-isothiocyanato-?

While direct synthesis protocols for 2-Butene, 1-isothiocyanato- are not explicitly detailed in the provided evidence, analogous methods for alkyl isothiocyanates (e.g., butyl isothiocyanate) suggest nucleophilic substitution as a viable approach. For example, reacting 2-butenyl halides with thiocyanate salts (e.g., KSCN) under controlled conditions (e.g., anhydrous solvent, inert atmosphere) could yield the target compound. Purity optimization may require fractional distillation or column chromatography, as indicated for structurally similar compounds .

Q. How can researchers characterize the purity and structural identity of 2-Butene, 1-isothiocyanato-?

Key characterization methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use non-polar columns (e.g., DB-5) for retention index (RI) comparison with known standards, as demonstrated for butene isomers and isothiocyanates .
  • Infrared (IR) Spectroscopy: Identify the N=C=S stretching vibration (~2050–2150 cm⁻¹) and alkene C=C stretching (~1650 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR): Analyze vinyl proton signals (δ 5.0–6.0 ppm for ¹H) and isothiocyanate carbon (δ ~130–135 ppm for ¹³C) .

Advanced Research Questions

Q. What are the mechanistic insights into the reactivity of 2-Butene, 1-isothiocyanato- in cycloaddition reactions?

The compound’s conjugated diene and isothiocyanate groups suggest potential participation in Diels-Alder or [4+2] cycloadditions. Thermochemical data for similar alkenes (e.g., 2-methyl-2-butene) indicate that reaction exothermicity (ΔH ~ -50 to -100 kJ/mol) and activation energy (Eₐ) can be modeled using computational tools like Gaussian or ORCA. Experimental validation via calorimetry (e.g., DSC) is recommended to resolve discrepancies between computational predictions and observed yields .

Q. How does isomerization of 2-Butene, 1-isothiocyanato- influence its stability and reactivity?

Butene isomers (cis/trans or 1-/2-positions) exhibit distinct thermodynamic stabilities. For example, trans-2-butene is ~2–4 kJ/mol more stable than cis-2-butene due to reduced steric strain . For 2-Butene, 1-isothiocyanato-, isomerization equilibria can be studied using dynamic NMR or GC under varying temperatures. Reaction barriers may correlate with steric hindrance near the isothiocyanate group .

Q. How should researchers resolve contradictions in reported thermochemical data for 2-Butene derivatives?

Discrepancies in thermochemical parameters (e.g., ΔHf, boiling points) often arise from experimental conditions (e.g., pressure, purity). To address this:

  • Cross-validate data using multiple techniques (e.g., calorimetry, gas-phase ion energetics) .
  • Apply quantum mechanical calculations (e.g., G4 theory) to reconcile experimental and theoretical values .
  • Reference standardized databases like NIST Chemistry WebBook for benchmark values .

Q. What methodological approaches are suitable for studying environmental degradation pathways of 2-Butene, 1-isothiocyanato-?

  • Hydrolysis Studies: Monitor degradation kinetics in aqueous buffers (pH 4–10) via UV-Vis or LC-MS to detect thiourea or amine byproducts .
  • Photolysis Experiments: Expose samples to UV light (λ = 254–365 nm) and analyze intermediates using high-resolution mass spectrometry (HRMS) .
  • Ecotoxicity Screening: Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity) to assess environmental impact .

Methodological Notes

  • Safety Protocols: Isothiocyanates are moisture-sensitive and corrosive. Use fume hoods, PPE, and anhydrous conditions during synthesis .
  • Data Reproducibility: Document reaction conditions (e.g., solvent purity, temperature gradients) to ensure reproducibility, as minor variations significantly impact outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.